molecular formula C19H18N2O2S B2881599 2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034595-07-6

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2881599
CAS RN: 2034595-07-6
M. Wt: 338.43
InChI Key: RBCSTUITQNDQPD-UHFFFAOYSA-N
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Description

The compound “2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity. The molecule also contains a furan ring, a five-membered aromatic ring with a heteroatom of oxygen, and a pyridine ring, a six-membered ring with a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, furan, and pyridine rings, along with the ethylthio group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide, furan, and pyridine groups, all of which are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its functional groups .

Scientific Research Applications

Heterocyclic Chemistry and Amplification of Phleomycin

Compounds bearing furan and pyridine moieties, similar to the core structure of 2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide, have been synthesized and evaluated for their ability to amplify the effects of phleomycin against Escherichia coli. The study by Brown and Cowden (1982) showcases the utility of such compounds in enhancing antibiotic efficacy, highlighting the importance of heterocyclic chemistry in drug development and antimicrobial resistance research (Brown & Cowden, 1982).

Acid-Catalyzed Transformations and Furan Ring Opening

Research by Stroganova et al. (2016) investigates the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to furan ring opening and the synthesis of derivatives with new fused heterocyclic systems. This study illustrates the reactivity of furan-containing compounds under acidic conditions, contributing to the development of novel heterocyclic structures with potential pharmacological applications (Stroganova et al., 2016).

Electrophilic Substitution Reactions and Heterocyclic Synthesis

Aleksandrov and El’chaninov (2017) describe the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions. This work emphasizes the versatility of furan derivatives in constructing complex heterocyclic systems, which could have implications for the design of new materials or bioactive molecules (Aleksandrov & El’chaninov, 2017).

Metal Ions Interaction with Hydrazone Complexes

A study by Sathyadevi et al. (2012) explores the interaction of metal ions in hydrazone complexes with nucleic acids, bovine serum albumin (BSA), and their antioxidant properties. Although not directly related to 2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide, this research highlights the broader context of how similar structural motifs can interact with biological macromolecules, providing insights into the potential biomedical applications of such compounds (Sathyadevi et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations into its reactivity, and assessments of its bioactivity .

properties

IUPAC Name

2-ethylsulfanyl-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-24-17-10-4-3-8-15(17)19(22)21-13-14-7-5-11-20-18(14)16-9-6-12-23-16/h3-12H,2,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCSTUITQNDQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

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